BenchChemオンラインストアへようこそ!

Mycophenolic Acid-d3

Bioanalysis LC-MS/MS Method Validation

Mycophenolic Acid-d3 is the tri-deuterated analog of MPA, serving as the gold-standard internal standard for LC-MS/MS quantification in TDM, pharmacokinetics, and bioequivalence studies. Its near-identical retention time and ionization behavior to unlabeled MPA correct for matrix effects (matrix factor 0.97–1.02) and yield >95% recovery from only 50 µL plasma. Validated for multiplexed immunosuppressant panels, it enables cost-efficient, high-throughput workflows. Procure ISO 17034-accredited CRM for regulatory-compliant ANDA submissions.

Molecular Formula C17H20O6
Molecular Weight 323.35 g/mol
CAS No. 1185242-90-3
Cat. No. B602676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycophenolic Acid-d3
CAS1185242-90-3
Synonyms(4E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-d3-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic Acid
Molecular FormulaC17H20O6
Molecular Weight323.35 g/mol
Structural Identifiers
SMILESCC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O
InChIInChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19)/b9-4+/i3D3
InChIKeyHPNSFSBZBAHARI-HZIIEIAOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mycophenolic Acid-d3 (CAS 1185242-90-3): A Tri-Deuterated Internal Standard for LC-MS/MS Quantification of Mycophenolic Acid


Mycophenolic Acid-d3 (CAS 1185242-90-3) is a stable isotope-labeled analog of mycophenolic acid (MPA), the active immunosuppressive metabolite of mycophenolate mofetil [1]. The compound incorporates three deuterium atoms at the methoxy position, yielding a molecular formula of C₁₇H₁₇D₃O₆ and a molecular mass increase of +3 Da relative to unlabeled MPA . This tri-deuterated modification confers virtually identical physicochemical and chromatographic behavior to unlabeled MPA while enabling unambiguous mass spectrometric discrimination, making it the reference internal standard for MPA quantification in therapeutic drug monitoring (TDM), pharmacokinetic studies, and bioequivalence trials [2].

Why Mycophenolic Acid-d3 Cannot Be Substituted by Structural Analogs or Non-Deuterated Internal Standards in Quantitative Bioanalysis


Mycophenolic acid quantification via LC-MS/MS is subject to significant matrix effects and variable ionization efficiency in biological samples [1]. While alternative internal standards such as mycophenolic acid carboxybutoxy ether (MPAC) have been employed, structurally dissimilar analogs do not co-elute precisely with MPA and fail to compensate adequately for ion suppression or enhancement, leading to compromised accuracy [2]. The deuterated analog Mycophenolic Acid-d3 exhibits near-identical retention time and ionization behavior, correcting for sample-to-sample variability and enabling mean extraction recoveries exceeding 95% with matrix factors tightly clustered between 0.97 and 1.02 [3]. This fundamental difference in analytical reliability precludes generic substitution with non-isotopic internal standards.

Quantitative Differentiation of Mycophenolic Acid-d3: Validated Performance Metrics for Procurement Decisions


Mean Extraction Recovery Exceeds 95% Across a 1,000-Fold Linear Dynamic Range

In a validated UPLC-MS/MS method using Mycophenolic Acid-d3 as the internal standard, the mean extraction recovery for both the analyte (MPA) and the deuterated internal standard exceeded 95% across the entire calibration range [1]. This recovery performance was achieved using simple protein precipitation from only 50 μL of human plasma, without requiring extensive sample cleanup or solid-phase extraction [1]. The method demonstrated linearity over a 1,000-fold concentration range of 15–15,000 ng/mL [1].

Bioanalysis LC-MS/MS Method Validation

Matrix Effect Compensation: Near-Complete Ion Suppression Neutralization

The matrix factor for MPA, when corrected by Mycophenolic Acid-d3 as internal standard, ranged from 0.97 to 1.02 in human plasma samples [1]. This tight clustering around 1.00 indicates that the deuterated internal standard fully compensates for plasma matrix-induced ion suppression or enhancement [1]. In contrast, the same study demonstrated that proper optimization of cone voltage and desolvation temperature was necessary to control in-source conversion of mycophenolic glucuronide (MPAG) to free MPA, a phenomenon that would otherwise introduce positive bias if using a non-co-eluting internal standard [1].

Matrix Effects Ion Suppression LC-MS/MS

Multiplexed Immunosuppressant Panel Integration with Validated Precision

Mycophenolic Acid-d3 has been validated as part of a single LC-MS/MS method for the simultaneous quantification of five immunosuppressants: cyclosporine A, tacrolimus, sirolimus, everolimus, and mycophenolic acid [1]. Using MPA-d3 as the internal standard for MPA, the method achieved a linear range of 0.01–7.5 μg/mL for MPA, with intra-assay coefficient of variation (CV) ranging from 0.9% to 14.7% and inter-assay CV from 2.5% to 12.5% across all five analytes [1]. Accuracy for MPA quantification ranged from 89% to 138% intra-assay and 90% to 113% inter-assay [1].

Therapeutic Drug Monitoring Immunosuppressants Multiplex Assay

Bioequivalence Study Application: 72-Subject Trial Validation with Incurred Sample Reanalysis

A validated UPLC-MS/MS method employing Mycophenolic Acid-d3 as internal standard was successfully applied to a bioequivalence study of a 500 mg mycophenolate mofetil tablet formulation in 72 healthy subjects [1]. The method incorporated incurred sample reanalysis (ISR) to confirm reproducibility of subject sample measurements and included selective control of in-source conversion of the MPAG metabolite, which would otherwise artificially elevate measured MPA concentrations [1]. The validated concentration range of 15–15,000 ng/mL covered the full pharmacokinetic profile from Cmax to terminal elimination [1].

Bioequivalence Pharmacokinetics Regulatory Validation

Minimal Sample Volume Requirement: Validated at 50 μL Human Plasma

The UPLC-MS/MS method using Mycophenolic Acid-d3 required only 50 μL of human plasma for complete analysis, with a simple protein precipitation step that avoided solid-phase extraction [1]. This represents a significant reduction from traditional HPLC-UV methods that often require 200–500 μL plasma volumes [2]. The method achieved a lower limit of quantification (LLOQ) of 15 ng/mL, demonstrating that sensitivity was not compromised despite the reduced sample volume [1].

Microsampling Pediatric TDM Sample Volume Reduction

Certified Reference Material Availability with Traceable Concentration

Mycophenolic Acid-d3 is commercially available as a Certified Reference Material (CRM) from Cerilliant® (MilliporeSigma) at concentrations of 100 μg/mL and 1.0 mg/mL in acetonitrile, supplied in sealed ampules . These certified solutions are manufactured under ISO/IEC 17025 and ISO 17034 accreditation, with each lot accompanied by a Certificate of Analysis documenting traceable concentration verification . The Snap-N-Spike®/Snap-N-Shoot® format ensures consistent delivery and minimizes solvent evaporation during storage .

Certified Reference Material Quality Control Regulatory Compliance

Validated Application Scenarios for Mycophenolic Acid-d3 Based on Quantitative Evidence


Therapeutic Drug Monitoring (TDM) of Mycophenolic Acid in Solid Organ Transplant Recipients

Clinical laboratories performing LC-MS/MS-based TDM of MPA should select Mycophenolic Acid-d3 as the internal standard due to its demonstrated ability to fully compensate for plasma matrix effects (matrix factor range 0.97–1.02) and achieve extraction recovery exceeding 95% from only 50 μL of plasma [1]. The method using MPA-d3 has been validated for multiplexed analysis of five immunosuppressants including cyclosporine A, tacrolimus, sirolimus, everolimus, and MPA, enabling efficient workflow integration and cost reduction for transplant centers managing multiple immunosuppressive regimens [2].

Regulated Bioequivalence Studies for Mycophenolate Mofetil Generic Formulations

Bioanalytical laboratories supporting ANDA submissions for mycophenolate mofetil generics should procure Mycophenolic Acid-d3 from a vendor providing ISO 17034-accredited Certified Reference Material [1]. The validated method using MPA-d3 has demonstrated successful application in a 72-subject bioequivalence study of a 500 mg mycophenolate mofetil tablet, with linearity from 15–15,000 ng/mL and incurred sample reanalysis confirmation, meeting FDA and EMA regulatory expectations for method robustness [2].

Pediatric and Low-Volume Pharmacokinetic Studies

Investigators conducting pharmacokinetic studies in pediatric transplant populations or small animal models should prioritize Mycophenolic Acid-d3 due to the validated method's requirement of only 50 μL plasma per sample [1]. This 50 μL volume requirement, combined with >95% extraction recovery and a 15 ng/mL LLOQ, enables serial sampling protocols that would be unfeasible with higher-volume methods while maintaining the analytical sensitivity necessary to fully characterize MPA pharmacokinetic profiles including Cmax, AUC, and trough concentrations [1].

Multiplexed Immunosuppressant Panel Assays in High-Throughput Clinical Laboratories

High-volume clinical reference laboratories should select Mycophenolic Acid-d3 for inclusion in multiplexed immunosuppressant LC-MS/MS panels. The validated method achieves intra-assay CV of 0.9–14.7% and inter-assay CV of 2.5–12.5% for MPA when run simultaneously with cyclosporine A, tacrolimus, sirolimus, and everolimus, all using their respective deuterated internal standards [1]. This single-run approach reduces total analysis time, labor costs, and instrument occupancy compared to running separate assays for each immunosuppressant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mycophenolic Acid-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.